molecular formula C4HBr2IN2 B1416445 3,5-Dibromo-2-iodopyrazine CAS No. 1092352-02-7

3,5-Dibromo-2-iodopyrazine

货号: B1416445
CAS 编号: 1092352-02-7
分子量: 363.78 g/mol
InChI 键: BPZGVGFFYNDSBN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dibromo-2-iodopyrazine (CAS 1092352-02-7) is a valuable trihalogenated pyrazine building block in medicinal chemistry and organic synthesis. Its distinct reactivity profile, featuring bromine and iodine substituents at different positions, allows for sequential and site-selective cross-coupling reactions, such as Suzuki couplings, to create complex disubstituted pyrazine derivatives . This compound serves as a critical synthetic intermediate in pioneering research programs. It has been utilized in the development of novel pyrazine-based compounds evaluated as potent, allosteric inhibitors of the NS2B-NS3 protease of Flaviviruses, including Zika, dengue, and West Nile virus . Furthermore, the 2(1H)-pyrazinone scaffold, accessible from intermediates like this compound, is being explored as a novel motif in the design of kinase inhibitors for anticancer drug discovery . The iodine at the 2-position is particularly reactive in palladium-catalyzed carbonylation reactions, enabling the synthesis of diverse carboxamide libraries . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

属性

IUPAC Name

3,5-dibromo-2-iodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2IN2/c5-2-1-8-4(7)3(6)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZGVGFFYNDSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)I)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311242
Record name 3,5-Dibromo-2-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-02-7
Record name 3,5-Dibromo-2-iodopyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-iodopyrazine typically involves halogenation reactions. One common method is the selective bromination of 2-aminopyrazine at position 5 using N-bromosuccinimide (NBS) in dichloromethane at room temperature . The iodination at position 2 can be achieved using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyrazine derivatives. The process includes halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as Schlenk techniques and inert atmosphere conditions can further optimize the production process .

化学反应分析

Types of Reactions: 3,5-Dibromo-2-iodopyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted pyrazines .

作用机制

The mechanism of action of 3,5-Dibromo-2-iodopyrazine involves its reactivity towards various nucleophiles and electrophiles. The presence of bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 3,5-Dibromo-2-iodopyrazine with structurally related pyrazine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound 1092352-02-7 C₄HBr₂IN₂ 363.78 Br (3,5), I (2) High reactivity in cross-coupling reactions; used in pharmaceutical intermediates
2-Amino-3,5-dibromopyrazine 24241-18-7 C₄H₃Br₂N₃ 252.89 Br (3,5), NH₂ (2) Precursor for agrochemicals; amino group enables condensation reactions
3,5-Dibromo-6-methylpyrazin-2-amine 74290-66-7 C₅H₅Br₂N₃ 266.92 Br (3,5), CH₃ (6), NH₂ (2) Methyl group enhances lipophilicity; used in drug discovery
3,6,8-Tribromoimidazo[1,4-a]pyrazine 63744-21-8 C₅H₂Br₃N₃ 347.81 Br (3,6,8) Bromine-rich structure for flame retardants; limited solubility in polar solvents
5-Acetylpyrazine-2-carbonitrile 1159813-33-8 C₇H₅N₃O 163.14 CN (2), COCH₃ (5) Electrophilic nitrile group for polymer synthesis; lower thermal stability

Key Findings:

Halogen Influence :

  • The iodine atom in this compound provides distinct reactivity compared to bromine-only analogs (e.g., 3,5-Dibromo-6-methylpyrazin-2-amine). Iodine’s larger atomic radius facilitates nucleophilic aromatic substitution, enabling efficient synthesis of C–N or C–O bonds .
  • Brominated analogs (e.g., 3,6,8-Tribromoimidazo[1,4-a]pyrazine) are less reactive in cross-coupling reactions due to stronger C–Br bonds .

Functional Group Diversity: Amino-substituted derivatives (e.g., 2-Amino-3,5-dibromopyrazine) are preferred for forming hydrogen bonds in drug-receptor interactions, whereas the iodine in this compound enhances electrophilicity for catalytic applications . Methyl or acetyl groups (e.g., 3,5-Dibromo-6-methylpyrazin-2-amine) improve lipid solubility, critical for blood-brain barrier penetration in CNS drug candidates .

Thermal and Chemical Stability: this compound requires stringent storage conditions (2–8°C, inert atmosphere) due to iodine’s susceptibility to photodegradation, unlike brominated analogs that are stable at room temperature . Acetylated or cyano-substituted pyrazines (e.g., 5-Acetylpyrazine-2-carbonitrile) exhibit lower thermal stability, decomposing above 150°C .

生物活性

3,5-Dibromo-2-iodopyrazine is a heterocyclic compound characterized by its unique molecular structure, which includes two bromine atoms and one iodine atom attached to a pyrazine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

  • Molecular Formula : C4HBr2IN2
  • CAS Number : 1092352-02-7
  • Structural Characteristics : The presence of halogen atoms (bromine and iodine) contributes to the compound's reactivity, allowing it to participate in various chemical reactions such as substitution and coupling.

This compound exhibits biological activity primarily through its interactions with enzymes and cellular pathways:

  • Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 1A2 (CYP1A2), which plays a crucial role in drug metabolism. This inhibition can lead to altered metabolism of both endogenous and exogenous compounds, impacting overall cellular homeostasis.
  • Binding Mechanism : The compound interacts with the active sites of enzymes via halogen bonding and hydrophobic interactions, leading to effective enzyme inhibition.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of compounds related to this compound. For instance, derivatives of pyrazine compounds have shown promising results as inhibitors of flavivirus proteases, which are critical for viral replication. These compounds demonstrated low IC50 values, indicating strong inhibitory effects against viruses like Zika and dengue .

Case Studies and Research Findings

  • Inhibition Studies : In laboratory settings, this compound was tested for its inhibitory effects on CYP1A2. Results indicated that at low concentrations, the compound effectively inhibited enzyme activity without significant toxicity.
  • Structure-Activity Relationship (SAR) : A study investigating the SAR of pyrazine derivatives found that modifications to the core structure could enhance or reduce biological activity. For example, substituents on the pyrazine ring significantly influenced the inhibitory potency against viral proteases .

Table 1: Biological Activity Overview of this compound

Activity TypeTarget Enzyme/PathwayObserved EffectReference
Enzyme InhibitionCYP1A2Inhibition
Antiviral ActivityFlavivirus ProteasesIC50 values < 600 nM
Antimicrobial ActivityVarious BacteriaPotential efficacy

常见问题

Basic: What are the common synthetic routes for 3,5-Dibromo-2-iodopyrazine, and how can reaction conditions be optimized for higher yields?

Answer:
this compound is typically synthesized via sequential halogenation of pyrazine derivatives. A common approach involves:

  • Regioselective bromination using N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) at 0–25°C to introduce bromine atoms at positions 3 and 5 .
  • Iodination at position 2 using iodine monochloride (ICl) or CuI-mediated coupling under inert atmosphere .
    Optimization strategies :
    • Control reaction stoichiometry (1:2.2 molar ratio for Br:pyrazine) to minimize dihalogenation byproducts.
    • Use low temperatures (0–5°C) during bromination to reduce side reactions.
    • Purify intermediates via flash chromatography (silica gel, hexane:EtOAc gradient) to isolate target intermediates .

Advanced: How does the electronic environment of the pyrazine ring influence the regioselectivity of halogenation?

Answer:
The electron-deficient pyrazine ring directs electrophilic halogenation to specific positions:

  • Bromination favors the 3- and 5-positions due to resonance stabilization of the σ-complex intermediate, where electron-withdrawing effects of adjacent N atoms lower activation energy .
  • Iodination at position 2 is driven by steric accessibility and hyperconjugative interactions between the iodine lone pair and the aromatic π-system. Computational studies (DFT) reveal that the C2 position has a lower electron density (Mulliken charge: −0.12) compared to C6 (−0.18), favoring electrophilic attack at C2 .
    Experimental validation : Monitor regioselectivity via 13C^{13}\text{C} NMR chemical shifts (C2: δ 145 ppm vs. C6: δ 138 ppm) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • 1H^1\text{H} NMR : Limited utility due to symmetry (no protons on the pyrazine ring), but adjacent substituents may show coupling (e.g., JH-F_{\text{H-F}} in fluorinated analogs) .
  • 13C^{13}\text{C} NMR : Identifies halogenated carbons (C-Br: δ 120–125 ppm; C-I: δ 95–100 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 363.7766 (calc. 363.7766) .
  • X-ray crystallography : Resolve structural ambiguities (e.g., bond lengths: C-Br ≈ 1.89 Å; C-I ≈ 2.09 Å) using SHELXL refinement with twin-law corrections for disordered crystals .

Advanced: How can crystallographic disorder in this compound crystals be resolved?

Answer:
Disorder often arises from:

  • Halogen atom positional disorder due to similar electron densities of Br and I.
  • Thermal motion anisotropy in the pyrazine ring.
    Mitigation strategies :
    • Collect high-resolution data (≤ 0.8 Å) to refine anisotropic displacement parameters .
    • Apply twin refinement (TWIN/BASF commands in SHELXL) for non-merohedral twinning .
    • Use restraints (ISOR, DELU) to stabilize geometry of disordered halogen atoms .

Basic: What storage conditions are recommended for this compound to prevent decomposition?

Answer:

  • Storage : Keep in amber vials under inert gas (Ar/N2_2) at 2–8°C to minimize photolytic dehalogenation and hydrolysis .
  • Stability : Monitor via TLC (silica, CH2_2Cl2_2:hexane 1:1); degradation products (e.g., 3,5-dibromopyrazine) appear as lower Rf_f spots.

Advanced: How do solvent polarity and temperature affect cross-coupling reactions involving this compound?

Answer:

  • Suzuki–Miyaura coupling :
    • Polar aprotic solvents (DMSO, DMF) enhance oxidative addition rates (Pd0^0 → PdII^{II}) but may promote ligand dissociation.
    • Low temperatures (50–80°C) favor selective coupling at the C-I position (kinetic control) over C-Br .
    • Additives (Cs2_2CO3_3) stabilize the Pd catalyst in THF:H2_2O (3:1) systems, improving yields to >85% .

Basic: How can researchers resolve contradictory melting point data for this compound?

Answer:
Reported discrepancies (e.g., 114–117°C vs. 122–124°C) may arise from:

  • Polymorphism : Recrystallize from EtOH (mp 114–117°C) vs. CHCl3_3 (mp 122–124°C) .
  • Purity : Use DSC analysis (heating rate 10°C/min) to detect eutectic mixtures.
  • Calibration : Standardize equipment with reference compounds (e.g., vanillin, mp 82°C) .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)):
    • Map electrostatic potential surfaces to identify electrophilic hotspots (C2: −0.12 vs. C6: −0.18) .
    • Calculate activation barriers for SNAr at C-I (ΔG^\ddagger ≈ 18 kcal/mol) vs. C-Br (ΔG^\ddagger ≈ 26 kcal/mol) .
  • Kinetic isotope effects : Use deuterated analogs to confirm rate-determining steps (e.g., C–I bond cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-2-iodopyrazine
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-2-iodopyrazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。